molecular formula C9H17NO B1354169 4-(1-Ethylpropyl)pyrrolidin-2-one

4-(1-Ethylpropyl)pyrrolidin-2-one

Cat. No.: B1354169
M. Wt: 155.24 g/mol
InChI Key: IRPATAPLXFGGCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Ethylpropyl)pyrrolidin-2-one is a pyrrolidinone derivative characterized by a five-membered lactam ring (pyrrolidin-2-one) with a branched 1-ethylpropyl substituent at the 4-position. This structural motif confers unique physicochemical properties, such as moderate polarity due to the lactam ring and enhanced lipophilicity from the alkyl chain.

Properties

IUPAC Name

4-pentan-3-ylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-3-7(4-2)8-5-9(11)10-6-8/h7-8H,3-6H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPATAPLXFGGCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1CC(=O)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 4-(1-Ethylpropyl)pyrrolidin-2-one with structurally related pyrrolidin-2-one derivatives and phosphonate analogs from the evidence:

Compound Name Substituents Molecular Formula Key Features Potential Applications
4-(1-Ethylpropyl)pyrrolidin-2-one (Target) 1-Ethylpropyl at position 4 C₉H₁₇NO Branched alkyl chain enhances lipophilicity; lactam ring enables hydrogen bonding Drug intermediates, polymer additives
4-[2,2-Bis(hydroxymethyl)-5-oxopyrrolidin-1-yl]-3-[(1-ethylpropyl)amino]benzoic acid Complex substituents: benzoic acid, hydroxymethyl groups, and (1-ethylpropyl)amino C₂₀H₂₈N₂O₅ High polarity due to carboxylic acid and hydroxymethyl groups; potential solubility challenges Metabolite studies, enzyme inhibition assays
4-(2-Oxopropyl)-1-(1-phenylethyl)pyrrolidin-2-one 2-Oxopropyl at position 4; 1-phenylethyl at position 1 C₁₄H₁₇NO₂ Aromatic group increases rigidity; ketone moiety may enhance reactivity Pharmaceutical synthesis, chiral intermediates
Sodium O-(1-ethylpropyl) ethylphosphonothioate Phosphonothioate ester with sodium counterion C₇H₁₆NaO₂PS Ionic character improves water solubility; sulfur atom enables nucleophilic reactions Chemical warfare agent detoxification studies

Key Findings:

Lipophilicity vs. Solubility: The target compound’s 1-ethylpropyl group likely increases lipophilicity compared to the polar 4-[...]benzoic acid derivative . This makes it more suitable for membrane-permeable applications. In contrast, the sodium phosphonothioate exhibits ionic solubility but lacks the lactam ring’s hydrogen-bonding capacity.

Reactivity: The phenylethyl-substituted pyrrolidinone contains a reactive ketone group, enabling Schiff base formation or reductions, whereas the target compound’s lactam ring is less reactive under mild conditions.

Biological Relevance :

  • The benzoic acid derivative may interact with biological targets (e.g., enzymes or receptors) due to its polar functional groups, while the target compound’s simpler structure could serve as a precursor for prodrugs.

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